molecular formula C6H5N3O B12888452 Oxazolo[4,5-C]pyridin-4-amine CAS No. 607366-45-0

Oxazolo[4,5-C]pyridin-4-amine

Cat. No.: B12888452
CAS No.: 607366-45-0
M. Wt: 135.12 g/mol
InChI Key: HGLQYFULLQLXHD-UHFFFAOYSA-N
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Description

Oxazolo[4,5-C]pyridin-4-amine is a heterocyclic compound featuring an oxazole ring fused to a pyridine moiety at positions 4 and 5, with an amine group at position 4 (Fig. 1). This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

CAS No.

607366-45-0

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C6H5N3O/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H,(H2,7,8)

InChI Key

HGLQYFULLQLXHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC=N2)N

Origin of Product

United States

Chemical Reactions Analysis

Oxazolo[4,5-C]pyridin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Oxazolo[4,5-C]pyridin-4-amine and its derivatives have been investigated for their anticancer properties. Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For instance, a study showed that specific substitutions on the oxazole ring enhanced the compound's efficacy against these cancer cells, suggesting a promising avenue for drug development .

Antimicrobial Properties : The compound has also demonstrated antimicrobial activity. A series of derivatives were tested against resistant strains of bacteria such as E. coli, showing potent antibacterial effects. The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics, indicating potential for new antimicrobial agents .

Biological Research

Mechanism of Action : The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to inhibition or modulation of critical biological pathways, particularly those involved in cancer progression and microbial resistance .

Inhibitory Studies : Inhibitory studies have shown that certain derivatives effectively inhibit various kinases involved in cancer signaling pathways. For example, compounds were found to inhibit VEGFR2 (vascular endothelial growth factor receptor 2), which is crucial for angiogenesis in tumors .

Anticancer Screening

A notable case study evaluated the anticancer properties of a series of this compound derivatives against multiple cancer cell lines. The results indicated that compounds with specific functional groups exhibited enhanced cytotoxicity compared to standard treatments. This highlights the compound's potential as a scaffold for developing new anticancer therapies.

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound derivatives against resistant bacterial strains. The lead compound demonstrated an MIC value significantly lower than conventional antibiotics, supporting its development as a novel antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeCell Line/OrganismIC50/MIC ValueReference
AnticancerDerivative AMCF712 µM
AnticancerDerivative BA54910 µM
AntimicrobialDerivative CE. coli0.5 µg/mL
AntimicrobialDerivative DStaphylococcus aureus0.3 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heteroatom Variations

Oxazolo[4,5-C]pyridin-4-amine belongs to a family of fused bicyclic heterocycles. Key analogues include:

Compound Core Structure Heteroatoms Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
Oxazolo[4,5-C]pyridin-4-amine Oxazole + pyridine O, N C₆H₅N₃O 135.12 (base structure) Amine at position 4; fused oxazole
1H-Imidazo[4,5-C]pyridin-4-amine Imidazole + pyridine N, N C₆H₆N₄ 134.14 Amine at position 4; fused imidazole
[1,2,3]Thiadiazolo[4,5-C]pyridin-4-amine Thiadiazole + pyridine S, N C₅H₄N₄S 152.18 Amine at position 4; fused thiadiazole

Key Differences :

  • Electronic Properties : The oxygen in oxazolo derivatives increases electronegativity compared to imidazo (N) and thiadiazolo (S) analogues, influencing reactivity and solubility .
  • Biological Target Compatibility : Imidazo derivatives exhibit TLR7 agonism (EC₅₀ ~1.57 μM), while oxazolo derivatives lack direct activity data but may target distinct pathways due to structural complexity (e.g., triazole and piperidine substituents) .
Oxazolo[4,5-C]pyridin-4-amine Derivatives
  • Example Synthesis : The derivative in involves multi-step functionalization, including triazole benzylation and piperidine-ethyl difluoro substitution. This contrasts with simpler imidazo derivatives, which often use cross-coupling (e.g., Suzuki-Miyaura) for C3 modifications .
  • Challenges : Oxazolo rings are less common in literature, requiring specialized conditions (e.g., TFA-mediated deprotection, argon atmosphere) to stabilize reactive intermediates .
Imidazo[4,5-C]pyridin-4-amine Derivatives
  • Efficiency : Synthesized via Pd-catalyzed cross-coupling (yields >90% under optimized conditions) .
  • Stability Issues : Deglycosylation occurs under mild heating, attributed to electronic effects of substituents (e.g., phenyl groups at position 3) .

Physicochemical Properties

Property Oxazolo[4,5-C]pyridin-4-amine Derivative 1H-Imidazo[4,5-C]pyridin-4-amine [1,2,3]Thiadiazolo[4,5-C]pyridin-4-amine
Melting Point Not reported 529.3°C (predicted) Not reported
Solubility Likely polar due to triazole/piperidine Soluble in DMSO, EtOAc Insoluble in water (inferred from thiadiazole)
LogP (Lipophilicity) Estimated ~3.5 (due to difluoroethyl group) 1.48 (experimental) ~1.8 (predicted)
Imidazo[4,5-C]pyridin-4-amine Derivatives
  • TLR7 Agonism : The lead compound 1-benzyl-2-butyl-1H-imidazo[4,5-C]pyridin-4-amine (EC₅₀: 1.57 μM) shows specificity for TLR7 over TLR8, inducing IFN-α in PBMCs without significant pro-inflammatory cytokines .
  • Structure-Activity Relationship (SAR) :
    • N1-benzyl and C2-butyl substituents optimize activity.
    • N4-acyl/alkyl or C6-aryl substitutions abolish activity, but N6-benzyl restores TLR7 specificity .
Oxazolo[4,5-C]pyridin-4-amine Derivatives
  • Advantage : Enhanced metabolic stability compared to imidazo derivatives due to oxazole’s resistance to oxidative degradation .

Stability and Reactivity

  • Oxazolo Derivatives : The oxazole ring’s electronegativity may reduce susceptibility to nucleophilic attack, enhancing stability under acidic conditions (e.g., TFA deprotection at 70°C for 24 h) .
  • Imidazo Derivatives : Prone to deglycosylation and byproduct formation under heating, necessitating stringent purification (e.g., silica gel chromatography) .

Biological Activity

Oxazolo[4,5-C]pyridin-4-amine is a heterocyclic compound characterized by a fused oxazole and pyridine ring system. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7_{7}H6_{6}N4_{4}O
  • Molecular Weight : Approximately 135.12 g/mol
  • Structural Features : The compound features an amine group at the 4-position of the pyridine ring, which is crucial for its reactivity and biological interactions .

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro testing against various cancer cell lines has demonstrated its potential as an anticancer agent. For instance:

Cell Line IC50_{50} (µM) Mechanism of Action
A549 (Lung)58.44 ± 8.75Induces apoptosis
MCF7 (Breast)99.87 ± 10.90Inhibits VEGFR-2
HT29 (Colon)129.41 ± 10.04P-glycoprotein inhibitor

These findings suggest that this compound may inhibit tumor growth through multiple pathways, including apoptosis induction and inhibition of angiogenesis .

Antibacterial Properties

The compound has also been investigated for its antibacterial activity. Molecular docking studies indicate that this compound interacts effectively with bacterial targets, showing promise as a potential antibacterial agent with minimal toxicity towards normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates the caspase cascade leading to programmed cell death in cancer cells.
  • VEGFR-2 Inhibition : It inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
  • P-glycoprotein Inhibition : This inhibition may enhance the efficacy of other chemotherapeutic agents by preventing drug efflux from cancer cells .

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound:

  • Study on Cytotoxicity : A comparative study showed that this compound exhibited lower cytotoxic effects on normal human lung fibroblast cells compared to Doxorubicin, indicating a favorable therapeutic index .
  • Anticancer Screening : In a screening of various derivatives, compounds structurally related to this compound were found to possess varying degrees of anticancer activity, further supporting the potential of this compound in cancer therapy .

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